molecular formula C24H26N2O5 B12475852 propyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate

propyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate

Cat. No.: B12475852
M. Wt: 422.5 g/mol
InChI Key: VKYHQOHLAXSXHV-UHFFFAOYSA-N
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Description

PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE involves multiple steps, starting with the preparation of the tetracyclic core. The core is typically synthesized through a series of cyclization reactions involving dicarboxylic acids and amines. The final step involves the esterification of the benzoate group with propyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and esterification processes. Solvent selection and temperature control are crucial to minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the compound’s tetracyclic core and functional groups, which allow it to fit into the active sites of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(3-methoxyphenyl)benzamide
  • 1-Aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)urea

Uniqueness

PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE is unique due to its specific ester and amide functional groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. Its tetracyclic core also contributes to its stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

propyl 4-[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoylamino]benzoate

InChI

InChI=1S/C24H26N2O5/c1-3-10-31-24(30)13-4-6-14(7-5-13)25-21(27)12(2)26-22(28)19-15-8-9-16(18-11-17(15)18)20(19)23(26)29/h4-9,12,15-20H,3,10-11H2,1-2H3,(H,25,27)

InChI Key

VKYHQOHLAXSXHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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